molecular formula C14H13ClN4O B3887673 N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B3887673
M. Wt: 288.73 g/mol
InChI Key: PJEUAQVLFIRAKO-LZYBPNLTSA-N
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Description

“N’-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carbohydrazide group, which is a derivative of carboxylic acid where the hydroxyl group has been replaced by hydrazine .


Synthesis Analysis

While the specific synthesis process for this compound is not available, it might involve the reaction of 4-chlorobenzaldehyde with a suitable cyclopropyl-pyrazole-carbohydrazide. The reaction could possibly be facilitated by a catalyst and carried out under controlled conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic structures of its functional groups, including the pyrazole ring and the carbohydrazide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring and the carbohydrazide group could potentially undergo a variety of reactions, including substitution, addition, and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are known to have biological activity, and could interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “N’-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEUAQVLFIRAKO-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-(4-chlorobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide

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